REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.CC1(C)N([O])C(C)(C)CCC1.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[CH:2]([CH2:3][CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1)=[O:1] |f:2.3.4,5.6.7,^1:20|
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Name
|
|
Quantity
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4.4 g
|
Type
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reactant
|
Smiles
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OCCC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
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CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
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Name
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Na2S2O3
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (3×50 mL)
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Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous NaHCO3 (150 mL) and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (40-70% Et2O/pentanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |